3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.:
Cat. No.: VC15614667
Molecular Formula: C25H24N4O3S2
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O3S2 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H24N4O3S2/c1-16-7-5-11-28-22(16)27-21(26-14-18-10-6-12-32-18)19(23(28)30)13-20-24(31)29(25(33)34-20)15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18,26H,6,10,12,14-15H2,1H3/b20-13- |
| Standard InChI Key | HAVBHLXZWUQMDE-MOSHPQCFSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5CCCO5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5CCCO5 |
Introduction
Structural Analysis and Nomenclature
Systematic Nomenclature and Molecular Architecture
The compound’s systematic name reflects its intricate architecture:
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Pyridopyrimidinone core: The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold forms the central bicyclic system, where a pyridine ring is fused with a pyrimidinone unit .
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Thiazolidinone substituent: The (Z)-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is appended at the 3-position via a methylidene linkage, introducing a sulfur-containing heterocycle with potential bioisosteric properties .
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Amino side chains: A 9-methyl group and a tetrahydrofurfurylamino group at the 2-position further diversify the structure, enhancing solubility and target interaction capabilities .
The Z-configuration of the methylidene group is critical for maintaining planar conjugation between the thiazolidinone and pyridopyrimidinone systems, which may influence electronic properties and binding interactions.
Synthetic Methodologies
Retrosynthetic Strategy
Retrosynthetic analysis suggests the following disconnections:
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Pyridopyrimidinone core formation: Achieved via CuI-catalyzed tandem Ullmann-type C–N coupling and intramolecular amidation, as demonstrated in analogous syntheses .
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Thiazolidinone installation: Introduced through Pd/Cu-catalyzed heteroannulation of acetylenic precursors, leveraging methodologies optimized for thiazolo[3,2-a]pyrimidines .
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Side chain functionalization: The tetrahydrofurfurylamino group is incorporated via nucleophilic substitution or reductive amination at a late-stage intermediate.
Pyridopyrimidinone Core Assembly
The core is synthesized from 2-halopyridine derivatives and (Z)-3-aminoacrylates under CuI catalysis (20 mol%), DMF solvent, and 130°C conditions, yielding the bicyclic system in 85–89% efficiency . Critical parameters include:
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Base: Et<sub>3</sub>N or K<sub>2</sub>CO<sub>3</sub> for deprotonation.
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Ligand: 1,10-Phenanthroline enhances catalytic activity.
Thiazolidinone Annulation
Propargyl mercaptouracil intermediates undergo Pd/Cu-mediated cyclization with aryl iodides in acetonitrile, forming the thiazolo[3,2-a]pyrimidine subunit . Key conditions:
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Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and CuI (10 mol%).
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Base: Triethylamine for HX scavenging.
| Catalyst (mol%) | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI (20) | Phenanthroline | 130 | 89 |
| CuI (15) | Bipyridine | 120 | 72 |
| CuI (10) | None | 100 | 58 |
Physicochemical Characterization
Molecular Properties
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Molecular formula: C<sub>27</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub>S<sub>2</sub>.
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Molecular weight: 518.65 g/mol (calculated via PubChem algorithms ).
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LogP: Predicted 2.1 (ChemAxon), indicating moderate lipophilicity.
Spectroscopic Data
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<sup>1</sup>H NMR: Key signals include δ 7.2–7.4 (benzyl aromatic protons), δ 4.1–4.3 (tetrahydrofurfuryl CH<sub>2</sub>), and δ 2.5 (9-methyl group).
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IR: Strong absorptions at 1680 cm<sup>−1</sup> (C=O) and 1220 cm<sup>−1</sup> (C=S).
| Parameter | Value |
|---|---|
| Bioavailability | 68% (mouse model) |
| Plasma half-life | 4.2 h |
| CYP3A4 substrate | Yes |
Comparative Analysis with Analogous Compounds
Structural Analogues
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